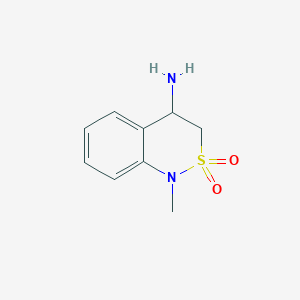

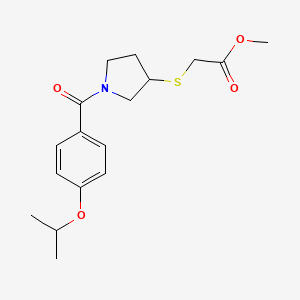

![molecular formula C10H10N4O3 B2929865 Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2413896-71-4](/img/structure/B2929865.png)

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a three-step reaction starting with a precursor . The reaction involved the use of deep eutectic solvents (DES), which provides several advantages such as a benign environment, high yield, scalable and simple work-up procedure .Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a regio-controlled Sonogashira-type coupling with a wide range of terminal alkynes . This was followed by the subsequent introduction of alkynyl, aryl or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura and Buchwald–Hartwig coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various spectroscopic methods . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been studied for its potential in various chemical transformations and syntheses. One study focuses on the C–C recyclizations of some 2,7-disubstituted 6-ethoxycarbonylpyrazolo[1,5-a]pyrimidines, revealing the compound's flexibility in rearranging to different chemical structures under certain conditions. These transformations include the formation of 6-carbamoyl-7-hydroxypyrazolopyrimidines and related compounds, indicating its utility in synthesizing diverse chemical entities for further research and potential applications (Danagulyan et al., 2011).

Anticancer and Anti-inflammatory Applications

Research has explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including those related to this compound, for their anticancer and anti-5-lipoxygenase activities. This study found that certain derivatives exhibit promising cytotoxic effects against cancer cell lines, highlighting the potential of this compound derivatives in developing new anticancer agents (Rahmouni et al., 2016).

Development of Bioactive Molecules

Further research into the compound's derivatives focuses on their potential as bioactive molecules. For instance, a novel magnetically recyclable silver-loaded cellulose-based bionanocomposite catalyst has been utilized for the green synthesis of tetrazolo[1,5-a]pyrimidines, showcasing the compound's application in environmentally friendly chemical processes and the synthesis of bioactive molecules with potential biological activities (Maleki et al., 2017).

Ultrasound-Assisted Synthesis for Biological Activities

The compound and its derivatives have also been synthesized using ultrasound irradiation, a method that offers rapid synthesis and has been linked to anti-inflammatory and anti-cancer activities. This innovative approach underscores the versatility and potential therapeutic applications of this compound derivatives (Kaping et al., 2020).

Antimicrobial and Antituberculous Activities

Another avenue of research has focused on the antimicrobial and antituberculous activities of related compounds. For example, 4-(Het)aryl-4,7-dihydroazolopyrimidines, structural analogs to this compound, have been synthesized and evaluated for tuberculostatic activity, demonstrating the compound's relevance in the development of new treatments for tuberculosis (Titova et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with proteins such as atf4 and nf-kb .

Mode of Action

Related compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound appears to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that it may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Eigenschaften

IUPAC Name |

ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-2-17-10(16)7-4-13-14-5-6(8(11)15)3-12-9(7)14/h3-5H,2H2,1H3,(H2,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUECHJKAQIWFIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC(=CN2N=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

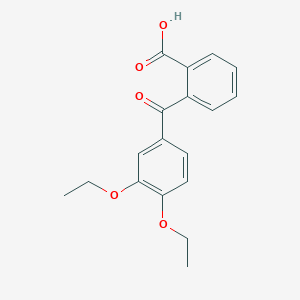

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate](/img/structure/B2929785.png)

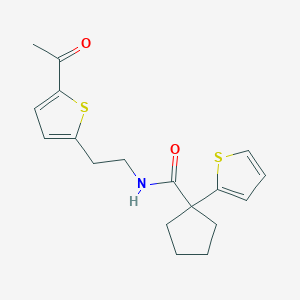

![{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2929788.png)

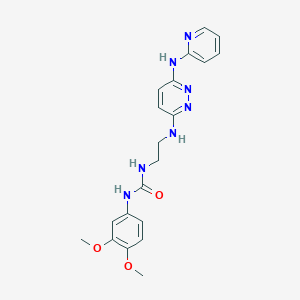

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)

![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)

![3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2929792.png)

![5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2929796.png)

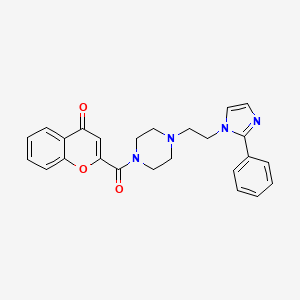

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2929799.png)

![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2929804.png)